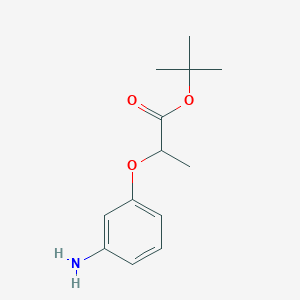
2-Amino-5-butylbenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5-butylbenzonitrile is a compound that is part of the aminobenzonitrile family, which are compounds characterized by the presence of an amino group and a cyano group attached to a benzene ring. These compounds are of significant interest due to their utility in the synthesis of various heterocyclic compounds and potential applications in pharmaceuticals.
Synthesis Analysis
The synthesis of aminobenzonitriles can be achieved through several methods. One approach involves the aminocyanation of arynes, which allows for the incorporation of amino and cyano groups simultaneously by cleaving inert N-CN bonds, leading to the formation of 1,2-bifunctional aminobenzonitriles . Another method includes the conversion of carbon dioxide and 2-aminobenzonitriles into quinazoline-2,4(1H,3H)-diones using a basic ionic liquid as a catalyst, which is a green protocol that also allows for the synthesis of key intermediates for several drugs . Additionally, 2-aminobenzonitriles can be prepared from 2-arylindoles through a nitrosation reaction followed by iron(III)-catalyzed C-C bond cleavage, which is a cost-effective and scalable process .
Molecular Structure Analysis
The molecular structure of aminobenzonitriles can be examined through various techniques such as X-ray diffraction and NMR spectroscopy. For instance, the structure of 2-amino-4-phenyl-5,6-dihydrobenzo[h]quinoline-3-carbonitrile reveals a buckled fused-ring system due to the ethylene linkage in the central ring, with the phenyl ring twisted relative to the amino- and cyano-bearing aromatic ring . Similarly, the structure of related compounds can be analyzed to understand the conformational differences and the impact of substituents on the molecular packing mode .
Chemical Reactions Analysis
Aminobenzonitriles can undergo various chemical reactions, expanding their utility in organic synthesis. For example, they can be used to synthesize 4-arylaminoquinazolines and 2-aryl-4-arylaminoquinazolines through reactions with anilines and formic acid or benzaldehydes . They can also be transformed into 2-acyl-3-aminoindoles using NaHS·nH2O as an umpolung reagent, which involves an Eschenmoser sulfide contraction reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of aminobenzonitriles are influenced by their molecular structure. For example, intramolecular charge transfer and dual fluorescence are observed in certain aminobenzonitriles, which can be affected by the energy gap between excited states and the planarity of the molecule . The presence of amino and cyano groups also allows for the formation of hydrogen bonds, which can lead to the formation of helical chain structures in the crystal lattice .
科学的研究の応用
Synthetic Applications : Chen et al. (2018) demonstrated the synthesis of a variety of 2-aminobenzonitriles from 2-arylindoles, which are useful for rapidly synthesizing benzoxazinones, highlighting the compound's utility in organic synthesis (Wei-Li Chen et al., 2018).
Corrosion Inhibition : Verma et al. (2015) investigated 2-aminobenzene-1,3-dicarbonitriles as corrosion inhibitors for mild steel and aluminum in acidic and alkaline solutions, respectively. These studies highlight its potential in corrosion prevention (C. Verma, M. Quraishi, & Ambrish Singh, 2015); (C. Verma, Poonam Singh, I. Bahadur, E. Ebenso, & M. Quraishi, 2015).
Pharmacological Tool : Rørsted et al. (2021) discussed 25CN-NBOH, derived from 2-aminobenzonitrile, as a selective serotonin 2A receptor agonist, used extensively in various in vitro and in vivo studies (Emil Märcher Rørsted, A. Jensen, & J. Kristensen, 2021).
CO2 Chemical Fixation : Kimura et al. (2012) explored the use of 2-aminobenzonitriles in the chemical fixation of CO2 to produce quinazoline-2,4(1H,3H)-diones, contributing to carbon capture and utilization research (Toshihiro Kimura, Hanako Sunaba, Keigo Kamata, & N. Mizuno, 2012).
Biological Activity and Synthesis : Govindharaju et al. (2019) synthesized a Cr(III) complex using 2-aminobenzonitrile, showcasing its role in forming biologically active compounds (Govindharaju Govindharaju R et al., 2019).
Charge Transfer and Fluorescence Studies : Zachariasse et al. (2004) studied the charge transfer and dual fluorescence of planarized aminobenzonitrile derivatives, indicating potential applications in molecular electronics and photophysics (K. Zachariasse, S. Druzhinin, Wilfried Bosch, & R. Machinek, 2004).
Safety and Hazards
特性
IUPAC Name |
2-amino-5-butylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-2-3-4-9-5-6-11(13)10(7-9)8-12/h5-7H,2-4,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTCHVNBUZZWCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=C(C=C1)N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzamide](/img/structure/B2504582.png)
![7-acetyl-3-(3-acetylphenyl)-1-(2,5-dimethylbenzyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide](/img/structure/B2504586.png)

![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2504592.png)



![3,3-dimethoxy-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]propanehydrazide](/img/structure/B2504597.png)


![5-Isopropyl-2-phenyl-3-thiophen-2-yl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B2504600.png)
![Ethyl 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2504603.png)
